Trimethylolpropane dinonanoate
Overview
Description
Trimethylolpropane dinonanoate is an ester compound derived from trimethylolpropane and nonanoic acid. It is known for its excellent lubricating properties and is widely used in various industrial applications, particularly as a base stock for synthetic lubricants. The compound is valued for its high thermal stability, low volatility, and biodegradability, making it an environmentally friendly alternative to traditional petroleum-based lubricants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylolpropane dinonanoate is typically synthesized through an esterification reaction between trimethylolpropane and nonanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:
Trimethylolpropane+Nonanoic Acid→Trimethylolpropane Dinonanoate+Water
The optimal reaction conditions include a temperature of around 120°C and a molar ratio of trimethylolpropane to nonanoic acid of 1:3. The reaction is typically completed within 4-6 hours.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes using large-scale reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation and filtration to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Trimethylolpropane dinonanoate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of trimethylolpropane and nonanoic acid.
Common Reagents and Conditions
Esterification: Catalyzed by sulfuric acid or p-toluenesulfonic acid, carried out at 120°C.
Transesterification: Catalyzed by sodium methoxide or potassium hydroxide, typically performed at 60-80°C.
Hydrolysis: Can be catalyzed by hydrochloric acid or sodium hydroxide, carried out at room temperature to 60°C.
Major Products Formed
Esterification: this compound and water.
Transesterification: New esters depending on the alcohol used.
Hydrolysis: Trimethylolpropane and nonanoic acid.
Scientific Research Applications
Trimethylolpropane dinonanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a base stock for synthetic lubricants and as a plasticizer in polymer chemistry.
Biology: Investigated for its biocompatibility and potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its potential as a carrier for active pharmaceutical ingredients due to its low toxicity and biodegradability.
Industry: Widely used in the formulation of high-performance lubricants for automotive, aerospace, and industrial machinery. It is also used in the production of biodegradable hydraulic fluids and metalworking fluids.
Mechanism of Action
The primary mechanism of action of trimethylolpropane dinonanoate in lubricants is its ability to form a stable, protective film on metal surfaces, reducing friction and wear. The ester functional groups interact with the metal surface, providing a lubricating layer that prevents direct metal-to-metal contact. This reduces friction, heat generation, and wear, thereby extending the life of mechanical components.
Comparison with Similar Compounds
Similar Compounds
Trimethylolpropane trioleate: Another ester of trimethylolpropane, known for its excellent lubricating properties and biodegradability.
Pentaerythritol tetranonanoate: A similar ester compound used in high-performance lubricants and plasticizers.
Neopentyl glycol dinonanoate: Used in similar applications as trimethylolpropane dinonanoate, with comparable thermal stability and lubricating properties.
Uniqueness
This compound stands out due to its balanced combination of high thermal stability, low volatility, and excellent biodegradability. These properties make it a preferred choice for environmentally friendly lubricant formulations. Additionally, its ability to form a stable lubricating film on metal surfaces enhances its performance in reducing friction and wear.
Properties
IUPAC Name |
[2-(hydroxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O5/c1-4-7-9-11-13-15-17-22(26)28-20-24(6-3,19-25)21-29-23(27)18-16-14-12-10-8-5-2/h25H,4-21H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWACFGNXYGNIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501186945 | |
Record name | 1,1′-[2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl] dinonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501186945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68541-12-8 | |
Record name | 1,1′-[2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl] dinonanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68541-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylolpropane dinonanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068541128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonanoic acid, 1,1'-[2-ethyl-2-(hydroxymethyl)-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1′-[2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl] dinonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501186945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dinonan-1-oate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.838 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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